Thalidomide-O-C5-NH2
Description
Overview of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis
The ubiquitin-proteasome system (UPS) is a fundamental cellular machinery essential for maintaining protein homeostasis, or proteostasis, within eukaryotic cells nih.govresearchgate.netpreprints.orgfrontiersin.orgnih.gov. This complex pathway governs the selective degradation of intracellular proteins, a process critical for regulating a vast array of cellular functions. These include cell cycle progression, DNA repair, apoptosis, immune responses, and the removal of misfolded or damaged proteins nih.govresearchgate.netpreprints.orgnih.gov. The UPS operates through a cascade of enzymatic reactions involving ubiquitin activation (E1), conjugation (E2), and ligation (E3) to target proteins. The ubiquitinated proteins are then recognized and dismantled by the 26S proteasome, a large ATP-dependent protease complex nih.govnih.gov. Dysregulation of the UPS is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions nih.govresearchgate.netpreprints.orgfrontiersin.org.
Fundamental Principles of Targeted Protein Degradation (TPD) Modalities
Targeted Protein Degradation (TPD) strategies, exemplified by PROTACs, offer a distinct advantage over traditional protein inhibition. Instead of merely blocking a protein's activity, TPD aims to eliminate the protein entirely from the cell researchgate.netportlandpress.comarvinas.com. PROTACs are heterobifunctional molecules designed to simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase nih.govresearchgate.netportlandpress.comfaseb.orgtocris.com. This dual binding induces proximity between the POI and the E3 ligase, facilitating the ubiquitination of the POI. The ubiquitinated POI is subsequently recognized and degraded by the proteasome nih.govresearchgate.nettocris.combmglabtech.com. A key feature of PROTACs is their catalytic mechanism; a single PROTAC molecule can mediate the degradation of multiple POI molecules, leading to potent and sustained cellular effects, often at sub-stoichiometric concentrations compared to inhibitors nih.govportlandpress.comtocris.com.
Positioning of Thalidomide-O-C5-NH2 as a Key E3 Ligase Ligand-Linker Conjugate within PROTAC Technology
Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN) arvinas.comfrontiersin.orgmedchemexpress.commedchemexpress.comresearchgate.netoatext.commedchemexpress.comnih.govnih.gov. CRBN is a crucial substrate receptor subunit of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN) frontiersin.orgresearchgate.netoatext.comnih.gov. These thalidomide-based ligands bind to CRBN, modulating its activity and enabling the recruitment of specific "neo-substrates" for ubiquitination and degradation frontiersin.orgresearchgate.netoatext.comnih.gov.
The specific chemical structure "this compound" represents a conceptual or actual modification of the thalidomide scaffold, likely designed for conjugation. Research indicates that modifications, particularly at the C5 position of the phthalimide (B116566) ring of thalidomide derivatives, are critical for attaching linkers to create PROTAC molecules without compromising CRBN binding affinity frontiersin.orguni-frankfurt.demdpi.com. The presence of an oxygen linker and an amine group (-NH2) at this position would provide a functional handle for covalent attachment to a linker, which in turn connects to a ligand that binds the target protein. Thus, thalidomide derivatives functionalized in this manner serve as indispensable E3 ligase-binding moieties within PROTAC constructs, facilitating the targeted degradation of a wide array of proteins.
CRBN-based PROTACs, employing such thalidomide-derived ligands, have been instrumental in the development of degraders for numerous protein targets implicated in various diseases, particularly cancer arvinas.comfrontiersin.orgresearchgate.netnih.gov. The ability to systematically modify the thalidomide structure at positions like C5 allows for fine-tuning of PROTAC properties, including linker length and attachment point, to optimize ternary complex formation and degradation efficiency tocris.comuni-frankfurt.de.
Table 1: Examples of PROTACs Utilizing CRBN Ligands and Their Degradation Efficacy
| PROTAC Name/Description | Target Protein | E3 Ligase Ligand | Reported Degradation Metric (DC50) | Reference(s) |
| dBET1 | BRD4 | Thalidomide derivative | 430 nM (EC50 for degradation) | arvinas.comnih.gov |
| ARV-110 | Androgen Receptor (AR) | Thalidomide derivative | ~1 nM | nih.gov |
| ARV-471 | Estrogen Receptor (ER) | Thalidomide derivative | ~1 nM | nih.gov |
| BTK-targeting PROTAC | BTK | Thalidomide derivative | 7.2 nM | nih.gov |
| PG-based JAK PROTAC | JAK2, JAK3 | Phenyl Glutarimide (B196013) (PG) | JAK2: 14 nM, JAK3: 11 nM | nih.gov |
| PROTAC IRAK4 degrader-1 | IRAK4 | Thalidomide 4-fluoride | Not specified | medchemexpress.com |
These examples highlight the broad applicability of CRBN ligands, including functionalized thalidomide derivatives, in constructing PROTACs that effectively induce the degradation of diverse target proteins with high potency. The specific modifications, such as those conceptually represented by "this compound," are key to enabling the modular design of these bifunctional degraders.
Structure
3D Structure
Properties
Molecular Formula |
C18H21N3O5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23/h4-6,12H,1-3,7-10,19H2,(H,20,22,23) |
InChI Key |
XTDVDUSWFFNLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN |
Origin of Product |
United States |
Molecular Architecture and Synthetic Strategies for Thalidomide O C5 Nh2 Conjugates
Design Rationale for Cereblon (CRBN) Recruiting Ligands: Evolution from Thalidomide (B1683933)
Thalidomide's re-emergence as a potent modulator of the CRL4CRBN E3 ubiquitin ligase complex has been pivotal in the field of targeted protein degradation. Its ability to bind to CRBN and alter substrate specificity has paved the way for the development of immunomodulatory drugs (IMiDs) and PROTACs.
Structural Features of Thalidomide Conferring CRBN Engagement
Thalidomide's interaction with CRBN is primarily mediated by its glutarimide (B196013) ring, which fits into a specific hydrophobic pocket on the CRBN protein. This pocket is characterized by three conserved tryptophan residues (Trp380, Trp386, Trp400) and a phenylalanine residue (F402) within the thalidomide-binding domain (TBD) of CRBN frontiersin.orgwindows.netrsc.org. The carbonyl groups at positions 2 and 6, and the amide nitrogen at position 1 of the glutarimide ring, form critical hydrogen bonds with CRBN residues His378 and Trp380 nih.govresearchgate.net. This precise molecular recognition is stereospecific, with the (S)-enantiomer of thalidomide exhibiting significantly higher binding affinity to CRBN than the (R)-enantiomer rsc.orgCurrent time information in Abuja, NG.researchgate.net. The phthalimide (B116566) moiety of thalidomide, while less critical for direct CRBN binding, protrudes from the binding pocket and is exposed to the solvent, making it a suitable site for chemical modifications and linker attachment in derivative design windows.netrsc.orgnih.gov. CRBN, in conjunction with DDB1, Cullin 4, and Roc1, forms the CRL4CRBN E3 ubiquitin ligase complex, which, upon ligand binding, ubiquitinates and targets specific neosubstrates for degradation Current time information in Abuja, NG.nih.govexplorationpub.com.
Table 1: Thalidomide and CRBN Interaction Features
| Feature | Description | Key CRBN Residues Involved | Binding Moiety of Thalidomide |
| Binding Site | Hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. frontiersin.orgwindows.netrsc.org | Trp380, Trp386, Trp400, F402 | Glutarimide ring |
| Hydrogen Bonding | Carbonyl oxygens (C2, C6) and amide nitrogen (N1) of the glutarimide ring form hydrogen bonds. nih.govresearchgate.net | His378, Trp380 | Glutarimide ring |
| Hydrophobic Interactions | Glutarimide ring fits into a pocket formed by tryptophan residues. frontiersin.orgwindows.netrsc.org | Trp380, Trp386, Trp400 | Glutarimide ring |
| Exposed Moiety | The phthalimide ring extends outwards from the binding pocket. windows.net | N/A | Phthalimide ring |
| CRBN Complex Formation | CRBN acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, recruiting DDB1, Cul4, and Roc1. Current time information in Abuja, NG.nih.govexplorationpub.com | N/A | N/A |
| Functional Consequence | Binding induces conformational changes in CRBN, leading to the recruitment and ubiquitination of neosubstrates for proteasomal degradation. Current time information in Abuja, NG.nih.govexplorationpub.comcreative-biolabs.com | N/A | N/A |
| Chirality | Thalidomide has a chiral center; the (S)-isomer is primarily teratogenic, while the (R)-isomer has therapeutic activity. Current time information in Abuja, NG. CRBN binding is stereoselective. rsc.org | N/A | Glutarimide ring |
Impact of Phthalimide Ring Modifications on Ligase Binding Specificity (e.g., C5 position)
Modifications to the phthalimide ring of thalidomide derivatives can significantly influence their interaction with CRBN and, importantly, their selectivity towards neosubstrates. The C5 position of the phthalimide ring has emerged as a key site for chemical derivatization frontiersin.orgnih.govjst.go.jpnih.govresearchgate.net. Introducing substituents at this position, such as an amine group (as in 5-aminothalidomide), can serve as a crucial handle for conjugating linkers in PROTAC design rndsystems.com. Importantly, modifications at the C5 position have been shown to reduce the off-target degradation of zinc-finger (ZF) proteins, which are known neosubstrates recruited by some CRBN ligands nih.govrndsystems.com. This effect is attributed to steric hindrance introduced by the C5 substituent, which can disrupt the formation of the ternary complex between CRBN, the ZF protein, and the CRBN ligand nih.gov. While these modifications can alter neosubstrate specificity and reduce off-target effects, they generally preserve CRBN binding affinity, with some derivatives maintaining Kd values comparable to the parent compounds rndsystems.com.
Biomolecular Interactions and Mechanistic Insights of Thalidomide O C5 Nh2 in Ternary Complex Formation
Ubiquitination and Proteasomal Degradation Pathways Elicited by Thalidomide-O-C5-NH2-based PROTACs
Mechanism of Polyubiquitin (B1169507) Chain Assembly on Target Proteins
This compound, as a thalidomide-based ligand, exerts its primary function by interacting with Cereblon (CRBN) medchemexpress.commedchemexpress.com. CRBN is a crucial substrate recognition receptor that forms part of the larger Cullin 4 RING E3 ubiquitin ligase complex, known as CRL4^CRBN rsc.orgmdpi.comoatext.combinasss.sa.cr. The CRL4^CRBN complex comprises CRBN, DNA Damage-Binding Protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and Ring-Box 1 (RBX1) rsc.orgmdpi.comoatext.combinasss.sa.cr.
Upon binding of this compound to CRBN, a conformational change is induced, or a new binding interface is created. This modification enables the CRL4^CRBN complex to recruit specific target proteins, termed neo-substrates, which are not typically recognized by the ligase in the absence of the ligand rsc.orgoatext.comnih.govmdpi.com. This interaction leads to the formation of a stable ternary complex, consisting of the CRL4^CRBN E3 ligase, this compound, and the neo-substrate mdpi.combio-techne.comresearchgate.net. Key neo-substrates recruited through CRBN modulation include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1 Alpha (CK1α) oatext.combinasss.sa.crresearchgate.netsci-hub.semdpi.comresearchgate.net.
Once the ternary complex is assembled, the CRL4^CRBN E3 ligase complex, with the assistance of E2 ubiquitin-conjugating enzymes (such as UBE2D3 and UBE2G1), catalyzes the attachment of ubiquitin molecules to lysine (B10760008) residues on the neo-substrate mdpi.comelifesciences.org. This process results in the sequential assembly of polyubiquitin chains, predominantly K48-linked chains, onto the target protein researchgate.netmdpi.comelifesciences.orgpnas.org. These polyubiquitin chains serve as a critical signal for the subsequent recognition and degradation of the neo-substrate by the cellular proteasome.
Table 1: Key Components of the CRL4^CRBN E3 Ubiquitin Ligase Complex
| Component | Function |
| Cereblon (CRBN) | Substrate recognition receptor; binds to thalidomide-based ligands rsc.orgmdpi.comoatext.combinasss.sa.cr. |
| DNA Damage-Binding Protein 1 (DDB1) | Adaptor protein that links CRBN to CUL4 rsc.orgoatext.combinasss.sa.crresearchgate.net. |
| Cullin 4 (CUL4A/CUL4B) | Forms the scaffold of the E3 ligase complex, recruiting RBX1 and E2 enzymes rsc.orgmdpi.comoatext.combinasss.sa.cr. |
| Ring-Box 1 (RBX1) | Acts as a bridge between the Cullin scaffold and the E2 ubiquitin-conjugating enzyme mdpi.combinasss.sa.cr. |
Table 2: Identified Neo-Substrates Recruited by CRBN Modulators
| Neo-Substrate | Biological Role |
| Ikaros (IKZF1) | Transcription factor involved in hematopoiesis and immune cell differentiation oatext.combinasss.sa.crresearchgate.netsci-hub.semdpi.comresearchgate.net. |
| Aiolos (IKZF3) | Transcription factor involved in hematopoiesis and immune cell differentiation oatext.combinasss.sa.crresearchgate.netsci-hub.semdpi.comresearchgate.net. |
| Casein Kinase 1 Alpha (CK1α) | Kinase involved in various cellular processes including cell cycle regulation and signal transduction rsc.orgresearchgate.netsci-hub.seresearchgate.netnih.gov. |
Principles of 26S Proteasome-Mediated Protein Turnover
The polyubiquitinated neo-substrates, marked by the CRL4^CRBN complex, are then directed towards the 26S proteasome for degradation mdpi.comrevvity.comwikipedia.orgtandfonline.com. The 26S proteasome is a large, multi-subunit protease complex found in the cytoplasm and nucleus of eukaryotic cells, responsible for the regulated degradation of most cellular proteins mdpi.comrevvity.comwikipedia.org. It consists of a central 20S core particle, which houses the catalytic protease sites, and one or two 19S regulatory particles (RPs) that cap the core mdpi.comrevvity.comwikipedia.org.
The 19S RP plays a critical role in recognizing the polyubiquitin chains attached to the target protein revvity.comwikipedia.orgnih.gov. Upon binding, the RP utilizes ATP hydrolysis to unfold the protein substrate and translocate it through a gate into the 20S core revvity.comwikipedia.orgnih.gov. Within the 20S core, the protein is proteolytically cleaved into small peptides revvity.comwikipedia.org. During this process, deubiquitinating enzymes (DUBs) associated with the proteasome disassemble the polyubiquitin chains, recycling the ubiquitin molecules for further use mdpi.com. This entire pathway constitutes protein turnover, efficiently removing the specifically recruited neo-substrates from the cellular environment.
"Event-Driven" Pharmacology and Catalytic Nature of Degradation
The pharmacological activity of molecules like this compound, when used as part of a protein degrader, is characterized by "event-driven" pharmacology, contrasting with the "occupancy-driven" pharmacology of traditional enzyme inhibitors jci.orgjci.orgnih.gov. In occupancy-driven pharmacology, therapeutic efficacy requires continuous high drug concentrations to maintain sufficient target protein inhibition jci.orgjci.org. In contrast, event-driven pharmacology relies on transient binding events that are sufficient to initiate a cellular process, in this case, ubiquitination and subsequent protein degradation jci.orgjci.orgnih.gov.
This compound, by transiently binding to CRBN and facilitating the formation of the ternary complex with a neo-substrate, triggers the ubiquitination cascade jci.orgjci.orgnih.gov. This transient interaction allows the molecule to act catalytically, meaning a single molecule of this compound can participate in multiple cycles of neo-substrate recruitment and degradation jci.orgjci.orgnih.govdomainex.co.uk. This catalytic nature leads to the efficient elimination of target proteins at substoichiometric drug concentrations and provides prolonged pharmacodynamic effects compared to conventional inhibitors jci.orgjci.orgnih.govdomainex.co.uk.
Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies of Thalidomide O C5 Nh2 Based Protacs
Systematic Variation of Linker Parameters
Impact of Linker Length and Flexibility on Degradation Potency
The spatial arrangement of the target protein and the E3 ligase is dictated by the linker, and finding the optimal distance is crucial for efficient ubiquitination and subsequent degradation. explorationpub.com Linker length has a profound impact on the potency of PROTACs, with both excessively long and short linkers proving to be detrimental. arxiv.orgnih.gov An inadequate linker length may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, an overly long linker may fail to bring the two proteins into sufficiently close proximity for effective ubiquitin transfer. explorationpub.comarxiv.org
Studies have demonstrated a clear correlation between linker length and degradation efficacy. For instance, in a series of estrogen receptor (ER)-targeting PROTACs, a systematic increase in the alkyl chain linker length from 9 to 16 atoms resulted in a corresponding increase in potency. nih.gov However, further extension of the linker can lead to a decrease in activity, highlighting the existence of an optimal length for each specific target and E3 ligase pair. nih.gov
Linker flexibility is another critical factor. Flexible linkers, such as those composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, can allow the PROTAC to adopt multiple conformations, which can be advantageous in the initial stages of PROTAC design when the optimal geometry of the ternary complex is unknown. nih.gov This flexibility can be crucial for the formation of a productive ternary complex. nih.gov However, excessive flexibility can also be a drawback, potentially leading to less predictable interactions and a higher entropic penalty upon binding. arxiv.org Therefore, a degree of rigidity can confer stability to the ternary complex, resulting in more consistent and potent degradation activity. arxiv.org
| Linker Parameter | Impact on Degradation Potency | Rationale |
| Length | Optimal length is critical; too short or too long can decrease potency. arxiv.orgnih.gov | A specific distance is required to facilitate the productive interaction between the target protein and the E3 ligase for efficient ubiquitination. nih.gov |
| Flexibility | Can be beneficial for initial optimization by allowing for various binding conformations. nih.gov | Accommodates the formation of a stable ternary complex by allowing the PROTAC to adapt its shape. nih.gov |
| Rigidity | Can enhance potency by pre-organizing the PROTAC in a bioactive conformation. arxiv.org | Reduces the entropic penalty of ternary complex formation, leading to a more stable interaction. arxiv.org |
Influence of Linker Composition (e.g., Alkyl vs. PEG) on Cellular Permeability and Solubility
The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, which in turn affect its ability to cross cell membranes and remain soluble in aqueous environments. nih.gov The two most common types of linkers are those based on alkyl chains and polyethylene glycol (PEG) units. arxiv.org
Alkyl linkers are generally hydrophobic, which can be advantageous for cellular permeability. nih.gov However, this hydrophobicity can also lead to poor aqueous solubility, which is a significant challenge in drug development. precisepeg.com To counteract this, polar functional groups such as ethers, amines, or amides can be incorporated into the alkyl chain to improve solubility. precisepeg.com
In contrast, PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are inherently hydrophilic. precisepeg.com This property enhances the water solubility of PROTACs, making them more compatible with physiological conditions. precisepeg.com However, the increased polarity of PEG linkers can sometimes hinder their ability to passively diffuse across the lipid bilayer of cell membranes, thereby reducing cellular permeability. semanticscholar.org Furthermore, PEG linkers may be more susceptible to metabolic degradation compared to their alkyl counterparts. precisepeg.com
The choice between an alkyl and a PEG linker, or a combination of both, is therefore a critical consideration in PROTAC design, requiring a balance between solubility and permeability to achieve optimal cellular activity. nih.gov
| Linker Composition | Effect on Cellular Permeability | Effect on Solubility | Key Characteristics |
| Alkyl | Generally higher | Generally lower | Hydrophobic, synthetically accessible, and chemically stable. precisepeg.com |
| PEG | Generally lower | Generally higher | Hydrophilic, improves water solubility and biocompatibility. precisepeg.com |
Modulation of the CRBN Ligand Moiety
The thalidomide-derived moiety is responsible for recruiting the CRBN E3 ligase. Structural modifications to this part of the PROTAC can have significant effects on its binding affinity for CRBN, its selectivity, and its ability to recruit specific proteins for degradation, known as neosubstrates.
Effects of Structural Modifications on CRBN Binding Affinity and Selectivity
The interaction between the thalidomide-based ligand and CRBN is well-characterized, with the glutarimide (B196013) ring of the ligand binding within a specific pocket of the CRBN protein. nih.gov Even subtle changes to the chemical structure of this ligand can have a substantial impact on its binding affinity. For example, the addition of a fluorine atom to the benzamide (B126) ring of a thalidomide (B1683933) derivative has been shown to increase its binding affinity for CRBN. acs.org
The point of attachment of the linker to the thalidomide moiety is also a critical determinant of CRBN binding and subsequent degradation activity. nih.gov Different attachment points can alter the orientation of the PROTAC within the binding pocket, which can in turn affect the stability of the ternary complex. researchgate.net Studies comparing C4- and C5-substitution on the phthalimide (B116566) ring of pomalidomide-based PROTACs have shown that the substitution position can influence degradation potency, with molecular dynamics simulations suggesting that this may be due to differences in the stability of the ternary complex. nih.gov
Optimizing Neosubstrate Recruitment
A fascinating aspect of CRBN-binding ligands is their ability to induce the degradation of proteins that are not the primary targets of the PROTAC, known as neosubstrates. nih.gov This phenomenon arises from the ability of the ligand to create a new binding surface on CRBN, which can then recruit other proteins for ubiquitination and degradation. nih.gov
Structural modifications to the CRBN ligand can alter the shape and chemical properties of this new binding surface, thereby changing the repertoire of neosubstrates that are recruited. nih.gov For example, the addition of an extended urea (B33335) moiety to a thalidomide analogue was found to promote the degradation of the translation termination factor GSPT1, a neosubstrate that is not degraded by lenalidomide (B1683929) or pomalidomide. nih.gov This highlights the potential to fine-tune the neosubstrate profile of a PROTAC through rational design of the CRBN ligand. By carefully modifying the structure of the thalidomide moiety, it may be possible to either minimize the degradation of unwanted off-target proteins or, conversely, to design PROTACs that intentionally degrade multiple disease-relevant proteins.
Rational Design Principles for PROTAC Optimization
The development of effective PROTACs based on Thalidomide-O-C5-NH2 relies on a set of rational design principles derived from SAR and SDR studies. A key principle is the multiparameter optimization of the linker. This involves a systematic exploration of linker length, composition, and attachment points to identify the optimal configuration that facilitates the formation of a stable and productive ternary complex. explorationpub.com
Another crucial design principle is the careful consideration of the physicochemical properties imparted by the linker. A balance must be struck between aqueous solubility and cellular permeability to ensure that the PROTAC can reach its intracellular target in sufficient concentrations. semanticscholar.org This often involves the use of hybrid linkers that combine the properties of both alkyl and PEG chains. nih.gov
Furthermore, the CRBN ligand itself can be optimized to enhance binding affinity and modulate neosubstrate recruitment. Structure-based design approaches, guided by an understanding of the CRBN binding pocket, can be employed to introduce modifications that improve potency and selectivity. researchgate.net By integrating these design principles, it is possible to move beyond a trial-and-error approach and rationally engineer highly effective and selective protein degraders for therapeutic applications.
Multi-parameter Optimization in Degrader Design
Key research findings in the MPO of thalidomide-based PROTACs include:
Solubility and Permeability: There is often a trade-off between solubility and permeability. Increasing a PROTAC's lipophilicity may enhance its ability to cross cell membranes but can concurrently reduce its aqueous solubility, hindering administration and absorption. acs.org Strategies to mitigate this include incorporating polar or rigid heterocyclic scaffolds (e.g., piperazine) into the linker, which can improve both solubility and permeability. tandfonline.comfrontiersin.org
Metabolic Stability: The chemical stability of the linker is crucial for ensuring the PROTAC has a sufficient half-life in vivo to exert its effect. Linkers containing metabolically labile groups, such as amides, can be susceptible to enzymatic cleavage. Replacing these with more robust functionalities, like ethers or triazoles, has been shown to improve the pharmacokinetic profiles of PROTACs. frontiersin.org
Potency and Ternary Complex Formation: The ultimate goal of a PROTAC is potent and efficient degradation of the target protein, often measured by the DC₅₀ value (the concentration required to degrade 50% of the target protein). This is intrinsically linked to the stability of the ternary complex. MPO seeks to find a molecular geometry that maximizes favorable protein-protein interactions within the complex while maintaining good ADME properties. nih.gov
The following table illustrates the concept of multi-parameter optimization by showing how variations in the linker of a series of hypothetical thalidomide-based PROTACs targeting Protein X can affect multiple key parameters.
| Compound | Linker Modification | DC₅₀ (nM) | Aqueous Solubility (µg/mL) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 1h) |
|---|---|---|---|---|---|
| PROTAC-A | Flexible PEG-4 | 50 | 150 | 0.8 | 65 |
| PROTAC-B | Rigid Piperazine (B1678402) | 75 | 250 | 1.5 | 80 |
| PROTAC-C | Alkane C8 | 25 | 10 | 2.5 | 40 |
| PROTAC-D | Alkane C8 with Ether replacement | 30 | 15 | 2.2 | 75 |
This table contains illustrative data based on general findings in PROTAC development and does not represent specific experimental results.
In this example, PROTAC-C shows the highest potency (lowest DC₅₀), but suffers from very poor solubility and metabolic stability. PROTAC-B demonstrates improved solubility and stability by incorporating a rigid piperazine linker, though with a slight reduction in potency. PROTAC-D attempts to rescue the stability of the potent alkyl linker-based series by replacing a labile bond with a more stable ether linkage, significantly improving its metabolic profile while only slightly affecting potency. This iterative process highlights the core challenge of MPO: finding the optimal compromise across all essential parameters.
Computational Modeling and Molecular Dynamics Simulations in PROTAC Design
Given the complexity and high dimensionality of the conformational space available to a PROTAC and its ternary complex, computational methods are indispensable tools for rational degrader design. springernature.com Molecular modeling and molecular dynamics (MD) simulations provide atomic-level insights into the structure, stability, and dynamics of the key Target-PROTAC-E3 ligase ternary complex, the formation of which is paramount for successful protein degradation. researchgate.net
Computational approaches like protein-protein docking (e.g., using Rosetta) and specialized PROTAC modeling software can predict the most favorable three-dimensional arrangement of the ternary complex. nih.gov These models help rationalize SAR data and guide the design of new PROTACs by identifying key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and salt bridges—that contribute to complex stability. nih.govnih.gov
Once a static model of the ternary complex is generated, MD simulations are employed to study its behavior over time, providing a more dynamic and realistic view. researchgate.net These simulations track the motions of every atom in the system, allowing researchers to assess:
Binding Interface Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues reveals which parts of the proteins are rigid and which are flexible. Lower fluctuation at the protein-protein interface generally indicates a more stable and well-formed binding pocket.
Solvent Accessibility: Simulations can quantify the solvent-inaccessible surface area upon complex formation. A larger buried surface area often implies more extensive and favorable interactions at the interface, contributing to higher complex stability. researchgate.net
The data below illustrates how MD simulations can be used to compare different PROTAC-induced ternary complexes. The analysis focuses on thalidomide-based molecular glue degraders targeting the BCL-2 protein, where computational models were built and simulated to understand the structural basis of degradation.
| Ternary Complex Model | BCL-2 Cα RMSD (Å) | Solvent-Inaccessible Surface Area (Ų) | Predicted Stability |
|---|---|---|---|
| CRBN-C5-BCL2 (Model 1) | 3.2 | 1450 | High |
| CRBN-C5-BCL2 (Model 2) | 4.5 | 1100 | Moderate |
| CRBN-C6-BCL2 (Model 1) | 3.5 | 1550 | High |
| CRBN-C6-BCL2 (Model 2) | 5.1 | 950 | Low |
Data adapted from a molecular dynamics simulation study of thalidomide derivative-induced ternary complexes. researchgate.net Cα RMSD was calculated for BCL-2 relative to the initial complex structure. A lower RMSD and higher solvent-inaccessible surface area suggest a more stable complex.
These computational results show that certain binding modes (e.g., Model 1 for both C5 and C6) lead to more stable complexes, as indicated by lower RMSD values and a larger buried surface area at the protein-protein interface. researchgate.net Such in silico findings are invaluable for prioritizing which PROTAC candidates to synthesize and test experimentally, thereby accelerating the design-build-test-analyze cycle and improving the success rate of developing potent and selective protein degraders.
Preclinical Evaluation and Cellular Pharmacology of Thalidomide O C5 Nh2 Derived Degraders
In Vitro Methodologies for Assessing Protein Degradation Efficacy
Assessing the efficacy of thalidomide-O-C5-NH2-derived degraders involves a range of in vitro techniques designed to quantify the extent and kinetics of target protein degradation, as well as the underlying molecular interactions.
Quantitative Proteomic Approaches
Quantitative proteomic methods, primarily leveraging mass spectrometry (MS), are indispensable for a comprehensive evaluation of protein degradation. These techniques offer high throughput and sensitivity, allowing for the analysis of global protein expression changes.
Mass Spectrometry (MS)-Based Assays: Targeted MS assays are employed to quantitatively determine the relative activities and degradation kinetics of thalidomide (B1683933) analogs, providing critical data on their substrate specificity nih.gov. Proteome-wide profiling using MS enables the simultaneous assessment of degradation across thousands of proteins, thereby identifying both on-target and off-target effects induced by the degrader mtoz-biolabs.combiorxiv.orgpelagobio.comjci.orgresearchgate.net.
Cellular Thermal Shift Assay (CETSA) coupled with MS: CETSA MS integrates the measurement of protein thermal stability with MS-based protein quantification. This dual approach allows for the correlation of target engagement—the binding of the degrader to both its target protein and the E3 ligase—with functional outcomes like protein degradation pelagobio.compelagobio.compelagobio.combiorxiv.org. By analyzing changes in protein abundance and thermal stability, CETSA MS provides a detailed understanding of a degrader's mechanism of action within live cells pelagobio.combiorxiv.org.
Western Blotting and Immunofluorescence for Protein Level Quantification
Western blotting (WB) and immunofluorescence (IF) remain foundational techniques for directly measuring protein levels and assessing degradation. These methods provide visual and quantitative evidence of a degrader's effectiveness.
Western Blotting: WB is a standard technique for quantifying the reduction in target protein levels following degrader treatment. It is frequently used for initial potency assessments and dose-response studies, often revealing dose-dependent decreases in protein abundance that confirm degrader efficacy mtoz-biolabs.comcreative-biolabs.comelifesciences.orgmdpi.combio-techne.com.
Immunofluorescence: IF allows for the visualization of protein localization and abundance within cells, providing spatial context to the degradation process researchgate.netdovepress.com. While often qualitative, IF can complement WB by confirming protein loss in specific cellular compartments.
Cell-Based Assays for Compound Activity and Specificity
Target Engagement and Ternary Complex Formation Assays: Assays such as NanoBRET® TE Intracellular E3 Ligase Assays are used to quantify a degrader's affinity for E3 ligases like CRBN in live cells promega.com. Other cell-based assays systematically assess the impact of chemical modifications on target engagement and subsequent degradation nih.gov. The formation of a ternary complex, involving the target protein, the degrader, and the E3 ligase, is a prerequisite for degradation and can be monitored through various methods, including FRET-based assays pelagobio.combiorxiv.org.
Cellular Activity and Specificity Assays: These assays directly measure the biological consequences of degrader treatment in cells, evaluating its ability to induce the desired protein degradation and its selectivity against other cellular components mtoz-biolabs.compelagobio.compelagobio.comcreative-biolabs.compromega.comnih.govbiorxiv.org.
Assessment of Compound Selectivity and Off-Target Effects
Ensuring that a degrader selectively eliminates its intended target while minimizing unintended effects on other cellular proteins is paramount. This requires comprehensive profiling to identify any off-target liabilities.
Proteome-wide Profiling of Degradation Events
Proteome-wide profiling techniques are vital for a thorough assessment of a degrader's selectivity, aiming to identify all proteins affected by the compound and thus revealing potential off-target liabilities.
Global Proteomic Analysis: By analyzing the entire proteome, researchers can identify proteins that are unintentionally degraded or otherwise affected by the compound mtoz-biolabs.combiorxiv.orgpelagobio.comjci.orgresearchgate.netpelagobio.com. This approach, typically employing mass spectrometry, provides a comprehensive overview of the degrader's cellular impact, facilitating the identification and characterization of off-target effects. Such profiling is crucial for understanding the selectivity profile of this compound-derived degraders.
Mechanisms of Reducing Off-Target Degradation
Strategies to enhance degrader selectivity often involve rational chemical modifications to the molecule. For thalidomide derivatives, specific modifications have been explored to mitigate off-target effects, particularly the degradation of unintended substrates.
C5 Modifications for Selectivity: Modifications at the C5 position of the phthalimide (B116566) ring in thalidomide derivatives have demonstrated a significant ability to reduce the degradation of off-target proteins, notably zinc-finger (ZF) proteins marinbio.comresearchgate.netbiorxiv.orgmpg.de. For instance, introducing specific substituents at the C5 position can alter the binding interface with CRBN, thereby reducing the promiscuous degradation of ZF proteins, which are known neo-substrates of thalidomide analogs researchgate.netbiorxiv.org. These modifications can introduce steric hindrance or modulate electronic properties to improve selectivity for the intended target while minimizing interactions with unintended substrates . Research efforts have focused on exploring various C5 substitutions to fine-tune the degradation profile, aiming for enhanced on-target potency and reduced off-target activity researchgate.netbiorxiv.org.
Data Table Example:
The following table illustrates typical data generated during the preclinical evaluation of a hypothetical thalidomide-derived degrader (Degrader-C5-X) targeting a specific protein.
Table 1: Representative In Vitro Degradation Efficacy and Selectivity Data for a this compound-Derived Degrader
| Assay Type | Target/Analyte | Endpoint | Hypothetical Result (Degrader-C5-X) | Reference/Methodology |
| Western Blot | Target Protein | % Degradation (at 1 µM, 24h) | 95% | Quantified by densitometry after treatment creative-biolabs.comelifesciences.org |
| Quantitative Proteomics (MS) | Target Protein | Fold Change (vs. control) | -4.8x | LC-MS/MS analysis after 24h treatment nih.govbiorxiv.org |
| Proteome-wide Profiling (MS) | ZF Proteins | % Degradation (at 1 µM, 24h) | 18% | Global MS analysis showing reduced degradation of ZF proteins researchgate.netbiorxiv.org |
| Cell-based Target Engagement (NanoBRET) | CRBN | EC50 (nM) | 120 | Measures binding affinity to CRBN in live cells promega.com |
| CETSA MS | Target Protein | Thermal Stability Change (°C) | +1.5 | Indicates binding and potential for degradation pelagobio.compelagobio.compelagobio.com |
| CETSA MS | CRBN | Thermal Stability Change (°C) | +1.0 | Confirms ternary complex formation pelagobio.compelagobio.compelagobio.com |
| Comparison with Parent Compound | ZF Proteins | % Degradation (at 1 µM, 24h) | Parent: 70% Degrader-C5-X: 18% | Comparative WB analysis highlighting improved selectivity researchgate.netbiorxiv.org |
Note: The data presented in this table are illustrative and based on typical findings in the field of protein degrader research. Specific values would depend on the particular degrader and target.
Cellular and Biochemical Characterization of PROTAC-Induced Ternary Complex Formation
The efficacy of PROTACs is intrinsically linked to their ability to efficiently and stably form a ternary complex between the target protein and the recruited E3 ligase. This tripartite interaction is the linchpin for initiating the ubiquitination cascade that marks the target for proteasomal degradation nih.govpromega.denih.govnih.govspringernature.com. Characterizing this complex involves a suite of biophysical and cellular assays designed to detect and quantify the simultaneous binding events and the stability of the resulting complex.
Biophysical Techniques for Studying Protein-Protein Interactions (e.g., AlphaScreen)
Biophysical techniques are indispensable for dissecting the molecular interactions underpinning PROTAC activity, particularly the formation of ternary complexes. These methods often utilize purified proteins and can provide quantitative data on binding affinities, kinetics, and the degree of molecular proximity.
AlphaScreen and AlphaLISA are proximity-based bead assays that generate a luminescent signal when two proteins, brought together by a PROTAC, are in close proximity revvity.comrevvity.comnih.govspringernature.comresearchgate.netnih.govtandfonline.com. In a typical setup for studying PROTAC-induced ternary complex formation, one protein (e.g., a target protein like BRD4) is labeled with a donor bead, while the E3 ligase (e.g., CRBN) is labeled with an acceptor bead. When a PROTAC molecule successfully bridges both proteins, the beads come into close proximity, initiating a cascade that results in a measurable signal revvity.comrevvity.comnih.gov. These assays are valuable for screening compound libraries and assessing the relative ability of different PROTACs to induce ternary complex formation revvity.comnih.gov. For instance, studies have shown that PROTACs utilizing Cereblon ligands, such as dBET6, can induce ternary complex formation with BRD4, as detected by an increase in AlphaLISA signal revvity.com. However, these assays can also reveal phenomena like the "hook effect," where excessively high PROTAC concentrations can lead to a decrease in signal due to the formation of non-productive binary complexes promega.derevvity.comrevvity.comnih.govjove.com.
Other biophysical methods, such as Surface Plasmon Resonance (SPR) , Biolayer Interferometry (BLI) , and Isothermal Titration Calorimetry (ITC) , provide more detailed kinetic and thermodynamic information about the binary and ternary interactions springernature.comnih.govjove.com. SPR and BLI can measure the real-time binding and dissociation rates (kinetics) of PROTACs with target proteins and E3 ligases, allowing for the quantification of ternary complex formation and stability nih.govnih.govjove.comdiva-portal.org. ITC, on the other hand, measures the heat changes associated with binding events, providing thermodynamic parameters like binding affinity (KD) and stoichiometry nih.govspringernature.comnih.govjove.com. Techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are also employed, particularly in cell-based or in vitro systems, to detect proximity between labeled protein partners nih.govspringernature.comtandfonline.comselvita.com. Furthermore, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can be used to identify protein-protein interfaces within the ternary complex, aiding in structural modeling acs.org.
| Biophysical Technique | Principle of Detection | Application in PROTAC Ternary Complex Studies | Typical Readout |
| AlphaScreen/AlphaLISA | Proximity-based signal amplification | Detects simultaneous binding of target, PROTAC, and E3 ligase | Luminescent signal intensity |
| SPR | Surface binding kinetics | Measures binding affinity and dissociation rates of ternary complex formation | Resonance units (RU) over time |
| ITC | Heat of binding | Quantifies binding thermodynamics (KD, ΔH, ΔS) of ternary complex formation | Heat flow vs. time |
| FRET | Energy transfer between fluorophores | Detects proximity between labeled protein partners in ternary complex | Fluorescence emission ratio |
| FP | Change in fluorescence polarization upon binding | Monitors binding events and complex formation | Fluorescence polarization value |
| HDX-MS | Deuterium (B1214612) incorporation in proteins | Identifies protein-protein interfaces within the ternary complex | Mass spectrometry data on peptide deuterium uptake |
Cell-based Assays for Ternary Complex Stability
While biophysical methods provide invaluable insights using purified components, assessing ternary complex formation and stability within a cellular environment is crucial for understanding a PROTAC's true biological activity researchgate.netbiorxiv.orgbmglabtech.com. Cell-based assays allow for the evaluation of PROTACs in the context of endogenous protein expression, cellular compartmentalization, and the presence of other cellular factors.
NanoBRET (Bioluminescence Resonance Energy Transfer) and NanoLuciferase/HaloTag systems are prominent cell-based approaches for monitoring PROTAC-induced ternary complex formation promega.deresearchgate.netbiorxiv.orgbmglabtech.comjove.comselvita.com. In these assays, the target protein is typically fused to a NanoLuciferase donor, and the E3 ligase (e.g., CRBN) is fused to a HaloTag acceptor, which is then labeled with a fluorescent ligand. When a PROTAC forms a ternary complex, it brings the NanoLuc donor and the HaloTag acceptor into close proximity, enabling energy transfer and generating a measurable BRET signal promega.debiorxiv.orgjove.comselvita.com. These assays can be performed in live cells, allowing for kinetic monitoring of ternary complex formation and dissociation, as well as the determination of apparent ternary complex KD values researchgate.netbiorxiv.org. For example, PROTACs like dBET6, which recruits CRBN, have been shown to induce a dose-dependent increase in BRET signal when used with appropriately tagged target proteins and CRBN selvita.com. Differences in BRET signal strength between various PROTACs can reflect variations in ternary complex geometry or stability selvita.com.
Beyond direct detection of proximity, the functional consequences of stable ternary complex formation can also be monitored. Target protein ubiquitination is a direct downstream event of a functional ternary complex, and its assessment via Western blotting can serve as an indicator of complex activity nih.govnih.govresearchgate.net. More commonly, the kinetics of target protein degradation are used as a surrogate readout for ternary complex stability and efficacy researchgate.netresearchgate.netbiorxiv.orgbmglabtech.com. By quantifying the rate and extent of target protein depletion over time following PROTAC treatment, researchers can infer the stability and functional competence of the induced ternary complex. For instance, a PROTAC that forms a stable ternary complex will typically lead to more rapid and complete degradation of its target protein compared to one that forms a less stable complex researchgate.netbiorxiv.orgbmglabtech.com.
| Cell-based Assay Type | Principle of Detection | Readout for Ternary Complex | Indication of Stability |
| NanoBRET/NanoLuc-HaloTag | Bioluminescence Resonance Energy Transfer (BRET) | Proximity between tagged target protein and E3 ligase | BRET signal intensity, kinetics of signal change |
| Target Protein Ubiquitination | Western Blotting for ubiquitinated species | Presence and level of ubiquitinated target protein | Higher ubiquitination suggests stable, functional ternary complex |
| Target Protein Degradation Kinetics | Western Blotting for target protein levels over time | Rate and extent of target protein decrease | Faster/more complete degradation implies a more stable ternary complex |
Compound List:
this compound
PROTACs (Proteolysis Targeting Chimeras)
Cereblon (CRBN)
Von Hippel-Lindau (VHL)
BRD4 (Bromodomain-containing protein 4)
dBET6
ARV-771
MZ1
His-CRBN-DDB1
GST-BRD4
E3 ligase
Target protein
E2 enzyme
Ubiquitin (Ub)
Advanced Research and Future Perspectives for Thalidomide O C5 Nh2 in Targeted Protein Degradation
Expansion to Novel E3 Ligases and Diverse Target Proteins
The therapeutic potential of PROTACs is intrinsically linked to the E3 ligases they can recruit. While over 600 E3 ligases exist in humans, current PROTAC development has predominantly focused on a small handful, with CRBN being one of the most successfully utilized. mdpi.com The thalidomide (B1683933) moiety in molecules like Thalidomide-O-C5-NH2 binds effectively to CRBN, a substrate receptor for the Cullin-RING Ligase 4 (CRL4^CRBN^) complex. nih.govnih.gov This has enabled the development of potent degraders for a wide array of high-value therapeutic targets that were previously considered "undruggable." rsc.org
The versatility of the CRBN-recruiting platform is demonstrated by the range of proteins successfully targeted for degradation. Research has shown that by conjugating different "warhead" ligands to a CRBN-recruiting element via a linker, specific and efficient degradation of various proteins can be achieved.
| Target Protein Class | Specific Example(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Bromodomain Proteins | BRD2, BRD3, BRD4 | Oncology | mdpi.com |
| Kinases | BCR-ABL, CDK9, TrkC | Oncology, Various | mdpi.com |
| Receptors | Androgen Receptor (AR), Estrogen Receptor (ER) | Oncology | nih.govnih.gov |
While the CRBN system has proven robust, a key future direction is the expansion to novel E3 ligases. This would broaden the therapeutic window, potentially overcoming resistance and allowing for tissue-specific protein degradation. The field is actively engaged in discovering new ligands for other E3 ligases, which could be incorporated into PROTACs in a similar modular fashion as this compound. nih.govnih.gov
Strategies for Addressing Resistance Mechanisms to CRBN-Recruiting Degraders
As with many targeted therapies, acquired resistance is a significant clinical challenge. For CRBN-recruiting degraders, resistance can emerge through several mechanisms that prevent the successful formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase).
One primary mechanism is the genetic alteration of the CRBN gene itself. This can include mutations that prevent the PROTAC from binding to the CRBN protein or the complete deletion of the gene, leading to a loss of the E3 ligase component. mdpi.comnih.gov Studies have identified specific "functional hotspots" on CRBN that are critical for degrader efficacy and are susceptible to resistance-conferring mutations. nih.gov Furthermore, resistance can also arise from mutations in other proteins that form the E3 ligase complex, such as the scaffold protein Cullin 4A. researchgate.net
Strategies to overcome this resistance are a major focus of current research:
Development of PROTACs recruiting alternative E3 ligases: If a cancer cell develops resistance by downregulating or mutating CRBN, a PROTAC that recruits a different E3 ligase (e.g., VHL) may retain its efficacy.
Rational design of next-generation degraders: A detailed understanding of the mutations that cause resistance can inform the design of new CRBN-binding moieties that are unaffected by these specific alterations. nih.gov
Combination therapies: Using CRBN-based degraders in combination with other therapeutic agents could be a strategy to prevent or overcome the emergence of resistant clones. researchgate.net
| Mechanism of Resistance | Description | Potential Strategy to Overcome | Reference |
|---|---|---|---|
| CRBN Mutation | Point mutations or deletions in the CRBN gene prevent PROTAC binding or render the protein non-functional. | Utilize PROTACs that recruit alternative E3 ligases (e.g., VHL). | nih.gov |
| CRBN Downregulation | Decreased expression of CRBN mRNA or protein, reducing the available E3 ligase for the PROTAC. | Design degraders with higher affinity or explore combination therapies. | mdpi.com |
| E3 Ligase Complex Alterations | Mutations in other components of the CRL4CRBN complex, such as Cullins, can disrupt its function. | Recruit E3 ligases that rely on different scaffold proteins. | researchgate.net |
Development of Advanced Linker and Conjugation Technologies
Key considerations in modern linker design include:
Length and Flexibility: The linker must be of optimal length to bridge the target protein and E3 ligase without causing steric clash, while its flexibility can impact the stability of the ternary complex.
Chemical Composition: Moving beyond basic chains, researchers are incorporating rigid motifs like cycloalkanes and triazoles to improve solubility and pre-organize the PROTAC for binding. nih.gov
Attachment Point: The vector at which the linker exits the E3 ligase ligand and the warhead is crucial for productive ternary complex formation.
A significant advancement in linker technology is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. This allows for the rapid synthesis of PROTAC libraries with diverse linkers, accelerating the optimization process. mdpi.comnih.gov More recently, the concept of "prodegraders" has emerged. These molecules replace the glutarimide (B196013) ring of the CRBN ligand with an uncyclized glutamine analog, which can be conjugated to a delivery system (like an antibody). digitellinc.com Once inside the target cell, the molecule cyclizes to release the active degrader, offering a novel strategy for targeted drug delivery. digitellinc.com
| Linker Technology | Description | Advantage | Reference |
|---|---|---|---|
| Flexible Linkers (Alkyl/PEG) | Simple, synthetically accessible chains. | Ease of synthesis and variation in length. | nih.gov |
| Rigid Linkers (e.g., Piperazine) | Incorporate cyclic structures to reduce conformational flexibility. | Can improve ternary complex stability and solubility. | |
| Clickable Linkers | Utilize bio-orthogonal reactions for efficient PROTAC assembly. | Enables rapid library synthesis for linker optimization. | nih.gov |
| Prodegrader Scaffolds | Masked CRBN ligand that activates intracellularly and provides a conjugation handle. | Potential for targeted delivery via Drug-Antibody Conjugates (DACs). | digitellinc.com |
Integration of Artificial Intelligence and Machine Learning in PROTAC Design
The multiparametric nature of PROTAC design presents a significant challenge for traditional medicinal chemistry, which often relies on iterative, trial-and-error approaches. rsc.org Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to rationalize and accelerate the design of effective degraders. researchgate.netcbirt.net
AI/ML models can analyze vast datasets to identify complex patterns and relationships that are not immediately obvious to human researchers. mdpi.com These computational approaches are being applied across the PROTAC design workflow:
Ternary Complex Modeling: AI-driven molecular dynamics simulations can predict the stability of the PROTAC-induced ternary complex, a key determinant of degradation efficiency. researchgate.net
Linker Optimization: Generative models can design novel linkers with desired properties, such as optimal length and geometry, moving beyond synthetically tractable but potentially suboptimal structures. rsc.orgmdpi.com
Predictive Modeling: ML algorithms can be trained to predict the degradation potency (DC50) and other key properties of a virtual PROTAC molecule, helping to prioritize which candidates to synthesize and test. cbirt.net
Ligand Discovery: Computational methods can screen virtual libraries to identify novel warheads for target proteins or even new ligands for E3 ligases. nih.govresearchgate.net
By integrating AI and ML, researchers can explore a much larger chemical space more efficiently, reducing the number of experiments needed and accelerating the journey from concept to optimized PROTAC. mdpi.com
| AI/ML Application | Description | Impact on PROTAC Design | Reference |
|---|---|---|---|
| Generative Models | Algorithms that create new molecular structures, particularly for linkers. | Accelerates the exploration of novel linker chemistry. | rsc.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | AI-enhanced simulations to model the behavior of the ternary complex over time. | Provides insights into complex stability and binding dynamics. | researchgate.net |
| Predictive Modeling | ML models trained on existing data to predict the activity of new PROTAC designs. | Prioritizes synthetic efforts on the most promising candidates. | cbirt.netmdpi.com |
| Virtual Screening | Computational screening of large libraries to identify potential ligands for the target or E3 ligase. | Expands the scope of discoverable ligands and targets. | researchgate.net |
Exploration of Beyond-Rule-of-Five (bRo5) PROTAC Design Principles
One of the most significant hurdles in developing PROTACs as oral therapeutics is their size. As heterobifunctional molecules, they typically have molecular weights and other physicochemical properties that fall well outside Lipinski's "Rule of Five" (Ro5), a set of guidelines used to predict the oral bioavailability of a drug. nih.govresearchgate.net These "beyond-Rule-of-Five" (bRo5) compounds often suffer from poor membrane permeability and low oral absorption. researchgate.netescholarship.org
Consequently, a major research focus is on understanding the principles that govern the drug-like properties of these large molecules. nih.gov Strategies to improve the permeability and bioavailability of bRo5 PROTACs include:
Conformational Control: Designing PROTACs that can adopt a more compact conformation in solution, for example, by forming intramolecular hydrogen bonds. This "chameleonic" behavior can mask polar surface area and enhance passive diffusion across cell membranes. escholarship.orgnih.gov
Physicochemical Property Optimization: Modifying the molecule to reduce its polar surface area and the number of hydrogen bond donors can improve permeability. Amide-to-ester substitutions are one such tactic. escholarship.org
Advanced Predictive Tools: Traditional models for oral absorption are not well-suited for bRo5 compounds. New experimental and computational tools, such as those measuring exposed polarity, are being developed to better guide the design of orally available PROTACs. nih.govacs.org
While challenging, overcoming the bRo5 barrier is crucial for unlocking the full therapeutic potential of PROTACs as conveniently administered oral medicines. researchgate.net
| bRo5 Challenge | Description | Design Strategy | Reference |
|---|---|---|---|
| High Molecular Weight (>500 Da) | Inherent to the bifunctional nature of PROTACs, hindering permeability. | Design for high binding affinity to overcome permeability deficits. | researchgate.netescholarship.org |
| High Polar Surface Area (PSA) | Excessive polarity prevents passive diffusion across lipid membranes. | Promote intramolecular hydrogen bonding to shield polarity ("chameleonicity"). | nih.gov |
| Poor Permeability | The inability to efficiently cross cell membranes limits bioavailability. | Employ chemical modifications like amide-to-ester substitutions. | escholarship.org |
| Poor Oral Bioavailability | The cumulative effect of poor physicochemical properties. | Utilize advanced predictive models (e.g., EPSA) to guide design. | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Thalidomide-O-C5-NH2 with high purity?
- Methodology : Synthesis typically involves coupling thalidomide with a C5 alkyl chain via an amide or ether linkage. Critical steps include:
- Purification : Post-reaction washing with water to remove by-products like ammonium salts (e.g., diethylammonium chloride) and excess amines, as seen in similar thalidomide-derivative syntheses .
- Characterization : Use HPLC or LC-MS to confirm purity (≥95%) and structural integrity, referencing protocols for thalidomide analogs .
- Intermediate isolation : For multi-step syntheses, employ TLC to monitor reaction progress and isolate intermediates .
Q. Which analytical techniques are most effective for characterizing the identity and purity of this compound?
- Key methods :
- Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) : Validates molecular weight and detects impurities with high sensitivity .
- HPLC with UV detection : Quantifies purity using a C18 column and gradient elution, as standardized for thalidomide compounds .
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, particularly the amide/ether linkage and alkyl chain orientation .
Q. How should this compound be stored to maintain its stability in laboratory settings?
- Storage guidelines :
- Temperature : Store at -20°C in airtight, light-protected containers to prevent degradation .
- Handling : Avoid repeated freeze-thaw cycles; equilibrate to room temperature for 30–60 minutes before use .
- Solubility : Dissolve in DMSO or water (if hydrophilic modifications exist) for long-term stock solutions .
Advanced Research Questions
Q. How can researchers design in vitro and in vivo experiments to evaluate the antiangiogenic or immunomodulatory effects of this compound?
- Experimental design :
- In vitro : Assess antiangiogenic activity using endothelial cell migration assays (e.g., scratch wound healing) and tube formation models. Measure IC50 values for dose-response relationships .
- In vivo : Use xenograft models (e.g., multiple myeloma) to evaluate tumor regression and bone marrow vascular density changes, mirroring thalidomide’s established protocols .
- Controls : Include parent thalidomide and linker-free analogs to isolate the C5-NH2 moiety’s contribution .
Q. What strategies should be employed to resolve contradictions in efficacy data between preclinical studies and clinical observations for this compound derivatives?
- Approach :
- Data triangulation : Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across species to identify interspecies metabolic differences .
- Statistical rigor : Apply Kaplan-Meier survival analysis for longitudinal efficacy studies and Cox regression to adjust for covariates (e.g., patient comorbidities) .
- Mechanistic studies : Use proteomics to verify target engagement (e.g., cereblon binding) and off-target effects .
Q. What methodological considerations are critical when optimizing the alkyl chain length (e.g., C5 linker) in this compound for PROTAC design?
- Optimization criteria :
- Linker flexibility : Test C3–C8 chains to balance target protein degradation efficiency and solubility .
- Bifunctional assays : Validate PROTAC activity using ubiquitination assays and Western blotting for target protein degradation .
- Stability testing : Evaluate linker resistance to enzymatic cleavage in serum-containing media .
Q. How can researchers address ethical challenges in developing this compound derivatives, given thalidomide’s historical teratogenicity?
- Ethical framework :
- Teratogenicity screening : Mandate zebrafish embryo or rodent models to assess developmental toxicity before clinical trials .
- Informed consent : Clearly communicate risks in early-phase trials, emphasizing contraception requirements for participants .
- Regulatory compliance : Adhere to FDA/EMA guidelines for thalidomide analogs, including restricted distribution protocols .
Q. What steps ensure reproducibility when replicating studies involving this compound, particularly in multi-institutional collaborations?
- Best practices :
- Standardized protocols : Detail synthesis, storage, and assay conditions in supplementary materials, as per journal guidelines .
- Inter-lab validation : Share characterized batches of the compound and use blinded analysis to reduce bias .
- Data transparency : Publish raw HPLC/NMR spectra and survival datasets in open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
